2-Allyl-4-cyclohexylphenol
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Overview
Description
2-Allyl-4-cyclohexylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an allyl group and a cyclohexyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-cyclohexylphenol can be achieved through several methods. One common approach involves the alkylation of 4-cyclohexylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the allyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Allyl-4-cyclohexylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial or antifungal agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Allyl-4-cyclohexylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The allyl group may also participate in covalent bonding with biological molecules, leading to changes in cellular pathways. These interactions can result in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Similar in structure but contains a methoxy group instead of a cyclohexyl group.
2-Allylphenol: Lacks the cyclohexyl group, making it less hydrophobic compared to 2-Allyl-4-cyclohexylphenol.
Uniqueness
This compound is unique due to the presence of both an allyl group and a cyclohexyl group on the phenolic ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactivity .
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-cyclohexyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C15H20O/c1-2-6-14-11-13(9-10-15(14)16)12-7-4-3-5-8-12/h2,9-12,16H,1,3-8H2 |
InChI Key |
LCJTYLDPAOAIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2CCCCC2)O |
Origin of Product |
United States |
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